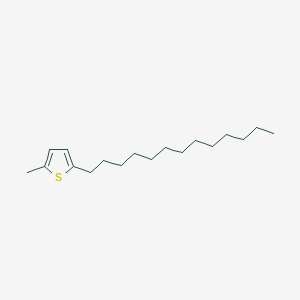
2-Methyl-5-tridecylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-tridecylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C₁₈H₃₂S, and it has a molecular weight of 280.512 g/mol . This compound is characterized by a methyl group at the second position and a tridecyl group at the fifth position on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Methyl-5-tridecylthiophene, can be achieved through various methods. One common approach involves the cyclization of alkynes with sulfur sources. For instance, the reaction of 1-mercapto-3-yn-2-ols with elemental sulfur or potassium ethyl xanthate in the presence of a catalyst like palladium iodide can yield thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and α-methylene carbonyl compounds . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-tridecylthiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-tridecylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-5-tridecylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The sulfur atom in the thiophene ring can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the second position.
5-Decylthiophene: A thiophene derivative with a decyl group at the fifth position.
Uniqueness
2-Methyl-5-tridecylthiophene is unique due to the presence of both a long tridecyl chain and a methyl group on the thiophene ring
Properties
CAS No. |
107370-30-9 |
|---|---|
Molecular Formula |
C18H32S |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-methyl-5-tridecylthiophene |
InChI |
InChI=1S/C18H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-16-15-17(2)19-18/h15-16H,3-14H2,1-2H3 |
InChI Key |
QELIGOTUMMUMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


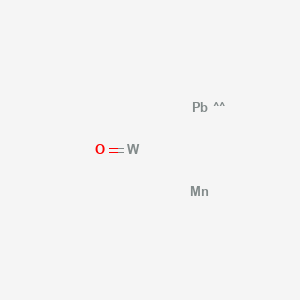
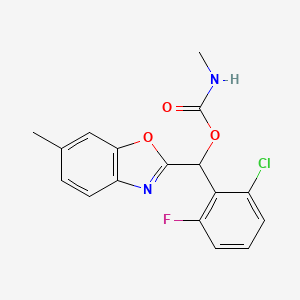
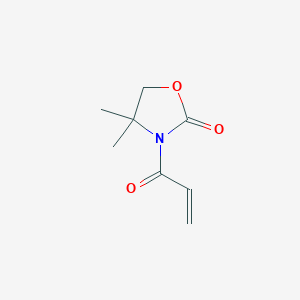
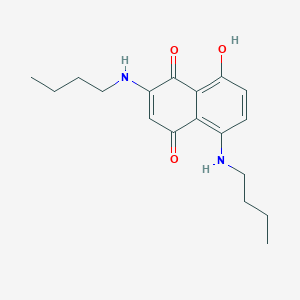
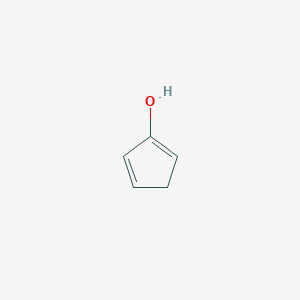

![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
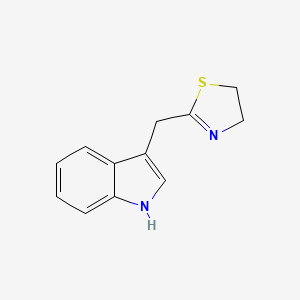
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
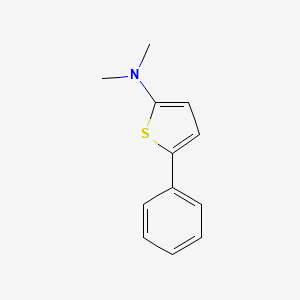
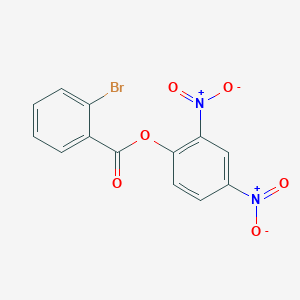
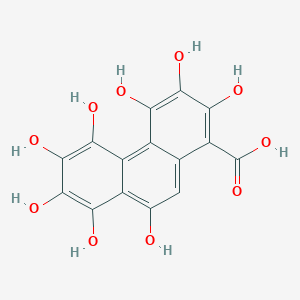
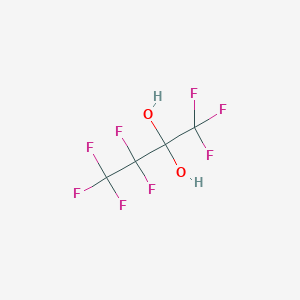
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
